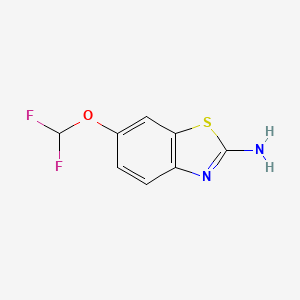

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Descripción

Propiedades

IUPAC Name |

6-(difluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOOQNLQPZQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the benzothiazole ring, which can have applications in different fields.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its potential in treating various diseases, particularly due to its biological activity against different targets. Research has shown that benzothiazole derivatives exhibit antibacterial properties by inhibiting key enzymes involved in bacterial metabolism. For instance, studies have demonstrated that compounds similar to 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine can inhibit dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication .

Case Study: Antibacterial Activity

A recent study highlighted the antibacterial potential of benzothiazole derivatives, including those with difluoromethoxy substitutions. The research indicated that these compounds could effectively inhibit Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like kanamycin .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific proteins and enzymes. Molecular docking studies have revealed that the compound forms stable complexes with target proteins, enhancing its inhibitory effects. For example, the binding affinity of similar compounds to dihydroorotase was shown to be significantly improved through strategic substitutions at various positions on the benzothiazole ring .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the benzothiazole core can significantly impact biological activity. For instance, halogen substitutions (such as fluorine or chlorine) at specific positions have been linked to enhanced antibacterial efficacy .

Mecanismo De Acción

The mechanism by which 6-(difluoromethoxy)-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The 6-position substitution on the benzothiazole ring significantly impacts molecular properties:

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCF₂H) groups increase electrophilicity, enhancing interactions with biological targets compared to methoxy (–OCH₃) .

- Hydrogen Bonding : Methoxy and halogen substituents influence crystal packing via N–H⋯N or N–H⋯O interactions, affecting solubility .

Actividad Biológica

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine, a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 235101-34-5

- Molecular Weight : 216.21 g/mol

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | A431 | 1.5 | Inhibition of AKT and ERK pathways |

| Study B | A549 | 2.0 | Induction of apoptosis via caspase activation |

| Study C | H1299 | 1.8 | Cell cycle arrest in G1 phase |

In a notable study, a series of benzothiazole derivatives were synthesized and screened for their ability to inhibit the proliferation of A431, A549, and H1299 cancer cells. The results showed significant inhibition at low micromolar concentrations, suggesting that modifications to the benzothiazole scaffold can enhance anticancer activity .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Mechanism of Action :

- Inhibition of NF-kB signaling pathway.

- Reduction in the expression of inflammatory mediators.

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may exhibit neuroprotective effects by modulating excitatory neurotransmission. For instance, compounds similar to this compound have been reported to antagonize excitatory amino acid neurotransmission, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a novel series of benzothiazole derivatives demonstrated that one particular compound significantly inhibited tumor growth in xenograft models. The compound was administered at doses that correlated with reduced tumor volume and increased survival rates.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema formation and inflammatory cell infiltration compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors with thiocyanate reagents under acidic conditions. For example, bromine in glacial acetic acid can facilitate the formation of the benzothiazole core, followed by substitution with difluoromethoxy groups. Key intermediates (e.g., 6-fluoro-1,3-benzothiazol-2-amine derivatives) should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitoring reaction progress via TLC with UV visualization is critical for optimizing yields .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for confirming bond angles, substituent positions, and hydrogen-bonding networks. Software like SHELX (SHELXL/SHELXS) enables refinement of crystallographic data, particularly for resolving challenges such as disorder in the difluoromethoxy group. For instance, the benzothiazole core’s planarity and substituent orientations can be validated against simulated powder XRD patterns derived from Cambridge Structural Database (CSD) entries .

Q. What spectroscopic techniques are most effective for analyzing the electronic properties of this compound?

Methodological Answer: UV-Vis spectroscopy can identify π→π* transitions in the benzothiazole ring, while fluorescence spectroscopy assesses its potential as a probe (e.g., excitation/emission maxima). IR spectroscopy confirms functional groups like C-F (1100–1000 cm⁻¹) and N-H stretches (3400–3300 cm⁻¹). For advanced analysis, time-resolved fluorescence or circular dichroism (CD) may elucidate interactions with chiral biomolecules .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to methoxy or trifluoromethoxy analogs?

Methodological Answer: The electron-withdrawing nature of the difluoromethoxy group (-OCF₂H) enhances electrophilicity at the benzothiazole C2 position, making it more reactive toward amines or thiols than methoxy analogs. Comparative kinetic studies using HPLC-MS can quantify reaction rates under basic conditions (e.g., with NaH in DMF). Density Functional Theory (DFT) calculations further rationalize charge distribution differences, as seen in related fluorinated benzothiazoles .

Q. What strategies are employed to evaluate the compound’s biological activity, particularly in multi-target kinase inhibition?

Methodological Answer: High-throughput screening (HTS) using kinase profiling panels (e.g., Eurofins KinaseProfiler) identifies inhibitory activity. IC₅₀ values are determined via fluorescence polarization assays. For mechanistic insights, molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with ATP-binding pockets. Parallel studies on fluorinated analogs (e.g., 6,7-difluoro-benzodiazoles) help distinguish scaffold-specific effects from fluorine-derived bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Methodological Answer: Introducing lipophilic substituents (e.g., alkyl chains) at the benzothiazole C6 position improves logP values, as predicted by ChemAxon’s MarvinSuite. In vitro BBB models (e.g., MDCK-MDR1 cells) assess permeability, while in vivo PET imaging with ¹⁸F-labeled analogs quantifies brain uptake. Comparative SAR with riluzole (a trifluoromethoxy analog) highlights the balance between fluorine content and metabolic stability .

Q. What analytical approaches resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

Methodological Answer: Meta-analysis of published data should control for variables like assay conditions (e.g., ATP concentrations in kinase assays) and cell line variability. Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms binding affinities. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer: Software like Schrödinger’s ADMET Predictor or SwissADME simulates phase I/II metabolism, identifying likely sites of oxidation (e.g., benzothiazole sulfur) or glucuronidation. In vitro microsomal stability assays (human liver microsomes) validate predictions. Toxicity risks, such as hepatotoxicity, are assessed via zebrafish embryo models or Tox21 screening .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer: Scale-up issues include exothermic reactions during thiocyanate cyclization and purification of hygroscopic intermediates. Flow chemistry systems improve heat dissipation, while crystallization optimization (via polymorph screening) enhances yield. Quality control via UPLC-PDA ensures batch-to-batch consistency, critical for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.